molecular formula C19H22BrN3O3S B11603163 4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11603163
M. Wt: 452.4 g/mol
InChI Key: LAEZQJWZUHSRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves several steps, typically starting with the preparation of the core pyrazolo[3,4-e][1,4]thiazepine structureIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The bromophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its potential biological activities, including its effects on various cellular processes.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may interact with cellular proteins to modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives, which may have different substituents on the core structure, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C19H22BrN3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

4-(4-bromophenyl)-1-(2,2-dimethyloxan-4-yl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22BrN3O3S/c1-19(2)9-13(7-8-26-19)23-17-15(18(25)22-23)16(27-10-14(24)21-17)11-3-5-12(20)6-4-11/h3-6,13,16H,7-10H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

LAEZQJWZUHSRKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)Br)C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.